molecular formula C8H10N2O3 B15321695 O-(4-Nitrophenethyl)hydroxylamine

O-(4-Nitrophenethyl)hydroxylamine

Cat. No.: B15321695
M. Wt: 182.18 g/mol
InChI Key: PXSGPQIGKMAAJB-UHFFFAOYSA-N
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Description

O-(4-Nitrophenethyl)hydroxylamine is an organic compound characterized by the presence of a nitro group attached to a phenethyl moiety, which is further connected to a hydroxylamine group. This compound is known for its strong oxidative and reductive properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Nitrophenethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

O-(4-Nitrophenethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Nitrophenethyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which O-(4-Nitrophenethyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through various pathways, including single-electron transfer (SET) and metal-nitrenoid intermediates. These reactions are crucial for the compound’s role in organic synthesis and its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Nitrophenethyl)hydroxylamine stands out due to its unique combination of a nitro group and a phenethyl moiety, which imparts distinct reactivity and stability compared to other hydroxylamine derivatives. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

O-[2-(4-nitrophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10N2O3/c9-13-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2

InChI Key

PXSGPQIGKMAAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)[N+](=O)[O-]

Origin of Product

United States

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